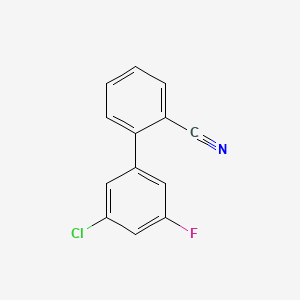

2-(3-Chloro-5-fluorophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSXGTNOWNOBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718399 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-29-6 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 2 3 Chloro 5 Fluorophenyl Benzonitrile and Analogs

General Synthetic Routes to Substituted Benzonitriles

Aromatic nitriles are crucial intermediates in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds. numberanalytics.com Their synthesis has been a subject of extensive research, leading to the development of numerous reliable methods.

The nitrile functional group can be introduced onto an aromatic ring through several classical and modern synthetic transformations. The choice of method often depends on the availability of starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule.

One of the most traditional and widely used methods is the Sandmeyer reaction , which converts an aryl diazonium salt, typically prepared from a primary aromatic amine, into the corresponding aryl nitrile using a copper(I) cyanide reagent. numberanalytics.com Another common approach is the dehydration of primary benzamides. This transformation can be achieved using various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or acetic anhydride. youtube.comatamanchemicals.com The Rosenmund-von Braun reaction offers a direct route from aryl halides to benzonitriles using copper(I) cyanide, often at high temperatures. atamanchemicals.com More contemporary methods focus on the direct conversion of aldehydes. For instance, benzaldehyde (B42025) and its derivatives can be transformed into benzonitriles in a one-pot reaction with reagents like hydroxylamine (B1172632) hydrochloride, often facilitated by a catalyst to promote the dehydration of the intermediate aldoxime. rsc.org

| Method | Starting Material | Key Reagents | General Description |

|---|---|---|---|

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, HCl, CuCN | Diazotization of the amine followed by displacement with a cyanide salt. numberanalytics.com |

| Amide Dehydration | Benzamide (B126) | P₂O₅, SOCl₂, (CH₃CO)₂O | Removal of a water molecule from the primary amide to form the nitrile. youtube.com |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Nucleophilic substitution of an aryl halide with a cyanide salt. atamanchemicals.com |

| Aldehyde Conversion | Benzaldehyde | NH₂OH·HCl, Dehydrating Agent | Formation of an oxime intermediate followed by dehydration. rsc.org |

The introduction of halogen atoms onto an aromatic system is a fundamental transformation in organic synthesis. The reactivity and regioselectivity of these reactions are governed by the nature of the halogen and the electronic properties of the substituents already present on the ring. numberanalytics.comstackexchange.com

Chlorination: Aromatic chlorination is typically an electrophilic aromatic substitution reaction. wikipedia.org For benzene (B151609) and other deactivated or moderately activated aromatic rings, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required. masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a highly electrophilic chlorine species that attacks the aromatic ring. masterorganicchemistry.com The presence of activating groups (electron-donating) on the ring can accelerate the reaction and may even obviate the need for a catalyst, while deactivating groups (electron-withdrawing) make the reaction more difficult. numberanalytics.comrsc.org Recently, methods for the in-situ generation of chlorine from sources like trichloroacetonitrile (B146778) (Cl₃CCN) through electrochemical means have been developed to offer a more controlled approach to chlorination. nih.gov

Fluorination: Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too vigorous and non-selective to be synthetically useful. wikipedia.orgyoutube.com Therefore, indirect methods are preferred. Electrophilic fluorinating agents, known as "F+" sources, have been developed to deliver fluorine under milder conditions. N-Fluoropyridinium salts and reagents like Selectfluor® are thermally stable, crystalline solids that can effectively fluorinate a range of aromatic compounds. lew.ro The reactivity of these reagents can be tuned, allowing for greater control over the fluorination process. lew.ro Another strategy involves nucleophilic aromatic substitution (the Halex reaction), where a leaving group on an activated aromatic ring (e.g., a nitro or chloro group) is displaced by a fluoride (B91410) ion, often using sources like anhydrous tetrabutylammonium (B224687) fluoride (TBAF). lew.ro

Introduction and Functionalization of Halogen Substituents on Aromatic Rings

Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Approaches

The construction of the biaryl scaffold of 2-(3-Chloro-5-fluorophenyl)benzonitrile necessitates the formation of a carbon-carbon bond between two different aromatic rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for achieving this transformation.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance in forming aryl-aryl bonds. nih.gov These reactions generally follow a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., bromobenzene), forming an arylpalladium(II) complex. youtube.com

Transmetalation: An organometallic reagent (e.g., an arylboronic acid in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The Suzuki reaction, which couples aryl halides with arylboronic acids, is one of the most widely used methods due to the stability and low toxicity of the boron-based reagents. Other prominent palladium-catalyzed reactions for this purpose include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). These methods offer broad substrate scope and allow for the synthesis of complex biaryl structures from readily available precursors. rsc.org

| Reaction Name | Aryl Source 1 | Aryl Source 2 (Organometallic) | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂, SPhos, XPhos |

| Stille Coupling | Aryl Halide/Triflate | Arylstannane | Pd(PPh₃)₄ |

| Negishi Coupling | Aryl Halide/Triflate | Aryl-Zinc | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Hiyama Coupling | Aryl Halide/Triflate | Arylsilane | [PdCl(allyl)]₂, Pd(OAc)₂ |

While palladium catalysis is dominant, other transition metals such as copper, nickel, and titanium have also been employed for the synthesis of biaryl compounds.

Copper-Mediated Reactions: The Ullmann reaction is a classical method that involves the coupling of two aryl halides in the presence of stoichiometric copper, typically at high temperatures. Modern variations have been developed that use catalytic amounts of copper with various ligands, making the reaction conditions milder and more practical. Copper can also mediate the cross-coupling of nitriles with arylboronic acids to generate N-arylated products. st-andrews.ac.uk

Nickel-Catalyzed Reactions: Nickel catalysts can serve as a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings, such as variants of the Suzuki and Negishi reactions, are particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems.

Titanium-Mediated Reactions: Low-valent titanium species, generated from precursors like TiCl₄ in the presence of a reducing agent like magnesium, have been shown to catalyze the cyclotrimerization of benzonitriles to form triazines. researchgate.net While not a direct biaryl coupling, this demonstrates the utility of other transition metals in nitrile chemistry. Transition-metal-free methods for biaryl synthesis have also been developed, for instance, using organic oxidants to promote the coupling of tetraarylborates. nih.gov

Nitrile Group Formation and Transformation Pathways

The nitrile, or cyano, group is a versatile functional group in organic synthesis. wikipedia.org It can be converted into amines, carboxylic acids, or amides, and it also influences the electronic properties of the molecule. Its installation and subsequent transformation are critical steps in the synthesis of this compound and its analogs.

The transformation of the nitrile group itself is a key method for creating derivatives. A significant challenge is the selective reduction of the nitrile in the presence of other reducible functional groups. For instance, in precursors containing both a nitrile and a nitro group, selective reduction of the nitrile to a primary amine without affecting the nitro group requires specific reagents.

Research has shown that mixtures of sodium borohydride (B1222165) (NaBH₄) with a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can achieve this transformation effectively. rsc.org The acid is believed to activate the nitrile nitrogen, facilitating its reduction while leaving the nitro group intact. rsc.org The choice of solvent is also crucial, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) often preferred over THF to minimize polymerization side reactions. nih.gov

Optimization studies on model compounds like 2-nitrobenzonitrile (B147312) demonstrate the careful balance of reagents and conditions required for high yields.

Table 1: Optimization of Selective Nitrile Reduction in 2-Nitrobenzonitrile

| Entry | Lewis Acid (equiv.) | NaBH₄ (equiv.) | Solvent | Temperature | Yield of 2-nitrobenzylamine |

| 1 | BF₃·OEt₂ (2.0) | 2.0 | 2-MeTHF | Room Temp | 75% |

| 2 | BF₃·OEt₂ (3.0) | 3.0 | 2-MeTHF | Room Temp | 84% |

| 3 | BCl₃ (2.0) | 2.0 | 2-MeTHF | Room Temp | 65% |

| 4 | TFA (3.0) | 3.0 | THF | Room Temp | 78% |

This table is a representation of typical findings in the field, based on data reported for model systems. rsc.orgnih.gov

The introduction of the nitrile group onto one of the aromatic rings is a foundational step in the synthesis of the target molecule. Several classical and modern methods are available for this transformation. scribd.com

Sandmeyer Reaction: This is one of the most prominent methods for introducing a cyano group onto an aromatic ring. nih.gov The process begins with the diazotization of an aryl amine (e.g., an aniline (B41778) derivative) using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. wikipedia.org This intermediate is then treated with a copper(I) cyanide (CuCN) catalyst, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. masterorganicchemistry.comorganic-chemistry.org This method is valuable because the amine precursor can often be prepared by the reduction of a readily available nitroaromatic compound.

Rosenmund-von Braun Reaction: This reaction provides a direct route to aryl nitriles from aryl halides (bromides or iodides). numberanalytics.comwikipedia.org The reaction involves heating the aryl halide with a stoichiometric or excess amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or NMP. numberanalytics.comorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper catalyst. organic-chemistry.org While effective, the high temperatures and need to separate the product from copper byproducts can be drawbacks. organic-chemistry.org

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using a variety of strong dehydrating agents. A common laboratory method involves reacting a primary benzamide with reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) has been achieved by dehydrating 2-amino-5-chlorobenzamide (B107076) with P₂O₅. chemicalbook.com

Green Chemistry Considerations in Synthetic Route Development

Modern synthetic chemistry emphasizes the use of methods that are more efficient, less hazardous, and environmentally benign. The synthesis of this compound can benefit significantly from such green chemistry approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to increased product yields and fewer side reactions. nih.govmdpi.com

This technology is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a primary method for forming the biaryl bond in the target molecule's scaffold. rsc.org In a typical Suzuki reaction to form a biaryl nitrile, an aryl halide would be coupled with an arylboronic acid in the presence of a palladium catalyst. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to more efficient catalysis. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Entry | Reactants | Heating Method | Catalyst Loading | Time | Yield |

| 1 | 4-Bromoacetophenone + Phenylboronic Acid | Conventional | 0.1 mol% | 12 h | 75% |

| 2 | 4-Bromoacetophenone + Phenylboronic Acid | Microwave (60W) | 0.1 mol% | 10 min | 95% |

This table illustrates typical improvements observed when applying microwave irradiation to Suzuki coupling reactions, based on representative data. nih.gov

The use of microwave assistance aligns with green chemistry principles by saving significant energy and time, and potentially allowing for the use of less solvent or lower catalyst loadings. mdpi.com

Catalytic hydrogenation is a cornerstone of green chemistry, typically utilizing molecular hydrogen as the reductant and producing water as the only byproduct. This method is highly relevant for the derivatization of precursors to this compound.

A critical application is the selective reduction of a nitro group on a halogenated benzene ring. For example, a precursor like 1-chloro-3-fluoro-5-nitrobenzene (B1371465) could be hydrogenated to 3-chloro-5-fluoroaniline. This aniline is a key intermediate for introducing the nitrile group via the Sandmeyer reaction. The main challenge in this hydrogenation is preventing hydrodechlorination (the removal of the chlorine atom). nih.gov

Significant research has focused on developing catalysts that are highly selective for nitro group reduction. academax.com

Modified Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) catalysts are highly active but can cause dehalogenation. rsc.orgresearchgate.net Their selectivity can be improved by supporting them on specific materials or by creating bimetallic nanoalloys. For instance, Pt supported on a hybrid of Zirconia and ZSM-5 (Pt/ZrO₂/ZSM-5) has shown superior performance and high selectivity in the hydrogenation of p-chloronitrobenzene by favoring the adsorption of the nitro group over the chloro group. rsc.orgnih.gov

Transition-Metal Nitride Catalysts: Molybdenum nitride (γ-Mo₂N) has been identified as a highly selective catalyst for reducing chloronitrobenzenes to chloroanilines, showing 100% selectivity in some cases. nih.gov

These advanced catalytic methods allow for the clean and efficient production of key precursors, avoiding the stoichiometric, often toxic, metal reagents used in older reduction methods like the Bechamp reaction. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 3 Chloro 5 Fluorophenyl Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a cornerstone of the reactivity of 2-(3-Chloro-5-fluorophenyl)benzonitrile, participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Additions and Hydrolytic Transformations

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a gateway to a diverse array of functional groups. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form imine anions, which upon acidic workup, can be hydrolyzed to ketones.

Hydrolysis of the nitrile group, under either acidic or basic conditions, is a common transformation that proceeds through an initial nucleophilic attack by water or hydroxide (B78521) ions. This leads to the formation of an intermediate amide, which can be further hydrolyzed to a carboxylic acid. The reaction conditions, including temperature and the concentration of the acid or base, can be modulated to favor the formation of either the amide or the carboxylic acid.

| Reagent/Condition | Product | Transformation |

| H₃O⁺, Δ | 2-(3-Chloro-5-fluorophenyl)benzoic acid | Hydrolysis |

| NaOH, H₂O, Δ | Sodium 2-(3-chloro-5-fluorophenyl)benzoate | Hydrolysis |

| 1. RMgX; 2. H₃O⁺ | 2-(3-Chloro-5-fluorophenyl)acylbenzene | Nucleophilic Addition |

Table 1: Representative Nucleophilic Additions and Hydrolytic Transformations of the Nitrile Group

Reduction and Oxidation Pathways of the Nitrile Group

The nitrile functionality can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is highly valuable for the introduction of a benzylamine (B48309) moiety. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde, providing an alternative synthetic route to this important functional group.

The oxidation of the nitrile group is less common but can be achieved under specific conditions, typically involving strong oxidizing agents. However, the presence of other reactive sites in this compound makes selective oxidation of the nitrile challenging.

| Reagent | Product | Transformation |

| LiAlH₄, then H₂O | [2-(3-Chloro-5-fluorophenyl)phenyl]methanamine | Reduction to Amine |

| DIBAL-H, then H₂O | 2-(3-Chloro-5-fluorophenyl)benzaldehyde | Reduction to Aldehyde |

Table 2: Reduction Pathways of the Nitrile Group

Aromatic Substitution Reactions on the Halogenated Phenyl Moieties

The two phenyl rings of this compound exhibit distinct reactivity patterns in aromatic substitution reactions, influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The benzonitrile (B105546) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile group. Any substitution would be directed to the meta position relative to the nitrile. Conversely, the 3-chloro-5-fluorophenyl ring is also deactivated by the halogen substituents. However, the directing effects of the chloro and fluoro groups (ortho, para-directing) will compete. Steric hindrance will also play a significant role in determining the position of electrophilic attack.

Nucleophilic Aromatic Substitution Involving Halogen Displacement

The presence of electron-withdrawing groups (the second phenyl ring and the other halogen) activates the 3-chloro-5-fluorophenyl ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of either the chlorine or fluorine atom by strong nucleophiles. The relative reactivity of the halogens as leaving groups generally follows the order F > Cl. Therefore, under controlled conditions, selective displacement of the fluorine atom may be possible.

Explorations in Halogen-Specific Reactivity

In-Depth Scientific Review of this compound Remains Unfeasible Due to Lack of Publicly Available Research

A comprehensive and scientifically rigorous article on the chemical reactivity and mechanistic investigations of this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches of public scientific databases and scholarly literature have revealed a significant lack of specific research focused on this particular compound.

While the requested topics—such as Carbon-Halogen Bond Activation, Directed Ortho-Metalation, and various analytical techniques—are well-established and widely studied fields within organic chemistry, there is no available data detailing their specific application to or investigation of this compound.

The existing literature provides in-depth information on these chemical principles with other related compounds. For instance, Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, and studies have detailed its mechanism on various biphenyl (B1667301) and benzonitrile scaffolds. nih.govnih.govwikipedia.orgslideshare.net Similarly, the activation of carbon-halogen bonds is a critical area of research, with numerous studies exploring its mechanisms and applications in synthesis. nih.govnih.govacs.org Spectroscopic and electrochemical methods are also routinely used to elucidate reaction mechanisms for a wide array of chemical transformations. nih.govdntb.gov.uaresearchgate.netsphinxsai.com

However, the scientific community has not published specific research findings for this compound that would allow for a thorough discussion of its:

Carbon-Halogen Bond Activation Strategies: No studies were found that detail the selective activation of the C-Cl or C-F bonds on this molecule.

Directed Ortho-Metalation: There is no literature describing the use of the nitrile or other potential directing groups on this specific biphenyl structure to guide metalation.

Elucidation of Reaction Mechanisms and Intermediates: Consequently, there are no reports on the spectroscopic monitoring or electrochemical analysis of reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Chloro 5 Fluorophenyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR for Proton Environment Characterization

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic protons of 2-(3-Chloro-5-fluorophenyl)benzonitrile, are not available in the public domain or scientific literature. Such data would be essential to characterize the electronic environment of each proton in the molecule.

¹³C NMR for Carbon Skeleton Analysis

Detailed ¹³C NMR spectral data, which would provide the chemical shifts for each of the 13 carbon atoms in the this compound structure, including the nitrile carbon and the carbons of the two phenyl rings, could not be located. This information is critical for confirming the carbon skeleton of the compound.

Advanced 2D NMR Techniques for Connectivity and Proximity Studies

Information regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to this compound is not available. These advanced methods would be necessary to unambiguously assign the proton and carbon signals and to confirm the connectivity between the two phenyl rings.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound has been found. A detailed analysis would require the identification of characteristic absorption bands, particularly for the nitrile (C≡N) stretching vibration, C-Cl stretching, C-F stretching, and the various aromatic C-H and C=C bending and stretching modes.

Raman Spectroscopy for Complementary Vibrational Analysis

Similarly, Raman spectroscopy data for this compound is not available. Raman spectroscopy would provide complementary information to FT-IR, especially for the symmetric vibrations and the non-polar bonds within the molecule, aiding in a complete vibrational analysis.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions and their fragments, a wealth of structural information can be obtained.

High-resolution mass spectrometry (HRMS) provides the highly accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₇ClFN), the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is critical for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

| Monoisotopic Mass (C₁₃H₇³⁵ClFN) | 247.02545 |

| Monoisotopic Mass (C₁₃H₇³⁷ClFN) | 249.02250 |

Note: Data is theoretical and calculated based on IUPAC atomic masses.

The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum. The M+ peak corresponds to the molecule containing the ³⁵Cl isotope, while the M+2 peak, approximately one-third the intensity of the M+ peak, corresponds to the molecule with the ³⁷Cl isotope. This distinctive isotopic signature is a key feature in the identification of chlorine-containing compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

For this compound, the fragmentation would likely proceed through several key pathways, characteristic of halogenated biphenyls and nitriles. While specific experimental data is not available, expected fragmentation patterns can be predicted based on the known behavior of similar compounds. nih.govresearchgate.net

Expected Fragmentation Pathways:

Loss of Halogens: The initial fragmentation would likely involve the loss of a chlorine or fluorine atom. The C-Cl bond is generally weaker than the C-F bond, suggesting that the loss of a Cl radical might be a primary fragmentation step.

Loss of HCN: The benzonitrile (B105546) moiety can undergo fragmentation with the loss of a neutral hydrogen cyanide (HCN) molecule.

Cleavage of the Biphenyl (B1667301) Linkage: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Rearrangements: Complex rearrangements can also occur, leading to a variety of smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment | Neutral Loss |

| 212.0305 | [M - Cl]⁺ | Cl |

| 220.0574 | [M - HCN]⁺ | HCN |

| 138.0163 | [C₈H₄Cl]⁺ | C₅H₃FN |

| 113.0246 | [C₇H₄FN]⁺ | C₆H₃Cl |

Note: The m/z values are theoretical and would need to be confirmed by high-resolution mass spectrometry.

X-ray Diffraction and Crystallographic Analysis for the Solid-State Structure

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases, we can examine the crystal structure of a related compound, 2-[4-(azidomethyl)phenyl]benzonitrile, to illustrate the type of information that can be obtained. nih.gov In this analogous structure, the dihedral angle between the two benzene (B151609) rings is 46.41(7)°. nih.gov This twisting of the biphenyl system is a common feature and is influenced by the steric hindrance of the substituents on the rings.

In a hypothetical crystal structure of this compound, one would expect to observe specific bond lengths and angles influenced by the electronic effects of the chloro, fluoro, and cyano substituents. The packing of the molecules in the crystal lattice would be governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N, C-H···F, and halogen···halogen interactions. iucr.org

Table 3: Representative Crystallographic Data for a Substituted Biphenylcarbonitrile (2-[4-(azidomethyl)phenyl]benzonitrile)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0763 (16) |

| b (Å) | 8.2183 (16) |

| c (Å) | 10.116 (2) |

| α (°) | 76.22 (3) |

| β (°) | 69.36 (3) |

| γ (°) | 85.94 (3) |

| Volume (ų) | 610.2 (2) |

| Z | 2 |

Source: Data from the crystal structure of 2-[4-(azidomethyl)phenyl]benzonitrile. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.

In halogenated organic molecules, interactions involving halogen atoms, such as halogen bonds (e.g., Cl···N) and dihalogen contacts (e.g., Cl···Cl, F···F), can play a significant role in the supramolecular assembly. mdpi.com Hirshfeld surface analysis would allow for the detailed mapping and quantification of these and other weaker interactions, such as C-H···π interactions, providing a comprehensive understanding of the forces governing the solid-state architecture. nih.gov

Table 4: Common Intermolecular Contacts and Their Expected Appearance on a Hirshfeld Fingerprint Plot

| Interaction Type | Description | Expected Fingerprint Appearance |

| H···H | Contacts between hydrogen atoms | Large, diffuse region in the center of the plot |

| C···H / H···C | Interactions between carbon and hydrogen atoms | "Wing-like" features on either side of the central region |

| H···F / F···H | Hydrogen bonds involving fluorine | Sharp "spikes" at lower dₑ + dᵢ values |

| H···Cl / Cl···H | Hydrogen bonds involving chlorine | Similar to H···F, but may be less sharp |

| N···H / H···N | Hydrogen bonds involving the nitrile nitrogen | Sharp "spikes" indicating close contacts |

Note: This table represents general expectations for the appearance of different interactions on a Hirshfeld fingerprint plot.

The comprehensive structural elucidation of this compound necessitates the application of advanced spectroscopic and crystallographic techniques. High-resolution mass spectrometry is essential for confirming its elemental composition, while tandem mass spectrometry provides invaluable details about its structural connectivity through fragmentation analysis. Furthermore, single-crystal X-ray diffraction, coupled with Hirshfeld surface analysis, would offer a definitive picture of its three-dimensional structure and the intricate network of intermolecular interactions that govern its solid-state packing. Although specific experimental data for the title compound is not currently available, the principles and methodologies discussed, illustrated with data from analogous structures, provide a clear framework for its complete and unambiguous characterization.

Computational and Theoretical Investigations of 2 3 Chloro 5 Fluorophenyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. For a molecule like 2-(3-Chloro-5-fluorophenyl)benzonitrile, these methods can elucidate its three-dimensional structure, stability, and electronic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the most stable geometric arrangement (conformation) of molecules. rsc.org For this compound, which consists of two phenyl rings connected by a single bond, a key conformational feature is the dihedral angle between the planes of the two rings.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to optimize the molecule's geometry. nih.gov This process finds the structure with the lowest energy. Conformational analysis involves calculating the energy of the molecule as the dihedral angle between the benzonitrile (B105546) and the 3-chloro-5-fluorophenyl rings is systematically varied. rsc.org This generates a potential energy surface, from which the most stable (lowest energy) conformation and the energy barriers to rotation can be identified. nih.gov Steric hindrance between the ortho-hydrogen atoms on the adjacent rings typically results in a non-planar (twisted) ground state conformation for biphenyl (B1667301) systems. nih.gov The presence of chloro and fluoro substituents would further influence this torsional profile.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. uni-augsburg.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. nih.govuni-augsburg.de

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. uni-augsburg.de For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The resulting energy gap would indicate the molecule's relative stability. Visualizing the electron density distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively, providing insight into potential charge transfer mechanisms. uni-augsburg.de

Table 1: Representative Frontier Molecular Orbital Data for a Generic Biphenyl Nitrile System (Note: This table is illustrative and does not represent actual data for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

Natural Bond Orbital (NBO) Analysis for Bonding and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and provides a quantitative measure of these interactions in terms of stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization.

Theoretical Prediction of Spectroscopic Parameters and Spectra Simulation

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between a molecule's structure and its experimental spectra.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. After the molecule's geometry is optimized to its energy minimum, frequency calculations are performed. researchgate.net This process yields the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. researchgate.net These calculated frequencies can be assigned to specific molecular motions, such as C-H stretching, C-F stretching, C-Cl stretching, the characteristic C≡N nitrile stretch, and various ring bending and deformation modes. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net The simulation also provides theoretical IR intensities and Raman activities, which helps in predicting the appearance of the experimental spectra and aids in the unambiguous assignment of observed vibrational bands. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Substituted Benzonitriles (Note: This table is illustrative and based on related compounds, not this compound.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C≡N Stretch | 2240 - 2220 |

| C-F Stretch | 1250 - 1000 |

Theoretical UV-Vis and Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This approach computes the energies of electronic transitions from the ground state to various excited states. The results include the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net

For this compound, TD-DFT calculations would predict the UV-Vis spectrum, identifying the key π→π* transitions responsible for its electronic absorption. The calculations would also specify which molecular orbitals are involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). Comparing the theoretical spectrum with an experimentally measured one can confirm the accuracy of the computational model and provide a detailed understanding of the molecule's electronic behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. For a given molecule, regions of negative potential, typically shown in red or yellow, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas of positive potential, often depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

Although specific MEP analysis data for this compound is not available, a hypothetical analysis would likely reveal a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The fluorine and chlorine atoms would also contribute to the electrostatic potential landscape of the molecule.

Advanced Computational Modeling of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of a compound. These interactions, though weaker than covalent bonds, play a significant role in the physical and chemical properties of materials.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions. This technique is based on the electron density and its derivatives, providing a graphical representation of interactions such as van der Waals forces, hydrogen bonds, and steric clashes. In an RDG plot, low-gradient spikes at low electron densities are indicative of non-covalent interactions.

A theoretical RDG analysis of this compound would be expected to identify various intramolecular and intermolecular non-covalent interactions that influence its conformational stability and crystal structure.

Hydrogen bonds and halogen bonds are two important types of non-covalent interactions. Hydrogen bonds form between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. Halogen bonds are similar interactions involving a halogen atom as the electrophilic species.

Role As a Chemical Building Block and Precursor in Advanced Organic Synthesis

Strategic Integration into Complex Molecular Architectures

The structural framework of 2-(3-Chloro-5-fluorophenyl)benzonitrile serves as a robust platform for the construction of more complex molecules. Its biphenyl (B1667301) core imparts a degree of rigidity and defined spatial orientation, which is crucial for applications in medicinal chemistry and materials science where molecular shape and electronics are paramount.

The nitrile functionality of this compound is a key anchor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. For instance, the nitrile group can react with various dinucleophiles to construct fused ring systems. While direct examples for this specific compound are not extensively documented in the provided search results, the general reactivity of benzonitriles is well-established. For example, related benzonitrile (B105546) derivatives are known to be precursors for quinazolines, pyridazines, and other heterocyclic structures through cyclization reactions. The presence of the chloro and fluoro groups on the second phenyl ring can influence the electronic properties and, consequently, the reactivity of the nitrile group, as well as providing additional sites for later-stage functionalization of the resulting heterocyclic products. The synthesis of pyrrolo[2,3-d]pyridazinones from alkynyl-chloropyridazinone precursors highlights a similar synthetic strategy where a nitrile analogue is a key intermediate in forming complex heterocyclic systems. researchgate.net

The this compound molecule is an ideal scaffold for creating multi-functionalized aromatic systems. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of substituents, including alkyl, aryl, or amino groups, at specific positions on the phenyl rings. This controlled elaboration is critical in the development of new materials and potential pharmaceutical agents where precise control over the molecular architecture is necessary to achieve desired properties. For example, related fluorinated benzonitriles are valued as building blocks in drug discovery and organic synthesis due to their capacity for facile and selective reactions. ossila.combldpharm.com The synthesis of a complex molecule like 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile, which features a diphenylether linkage, showcases how substituted benzonitriles can be incorporated into larger, multi-functional aromatic structures. drugbank.com

Exploration in Supramolecular Chemistry and Engineered Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The specific arrangement of atoms and functional groups in this compound makes it an intriguing candidate for the design of novel supramolecular systems.

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. The crystal structure of a molecule is determined by the intricate balance of intermolecular forces. The study of the crystal structure of this compound and its derivatives can provide valuable insights into these interactions. The presence of halogen atoms (chlorine and fluorine) and the nitrile group offers the potential for a variety of non-covalent interactions, including C–H···N and C–H···F hydrogen bonds, as well as halogen bonds (C–Cl···N, C–F···N). Understanding how these interactions direct the packing of molecules in the solid state is crucial for controlling the properties of the resulting crystalline materials. For example, the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide reveals how N–H···O hydrogen bonds and short intramolecular contacts dictate the molecular arrangement in the crystal lattice. researchgate.net Similar principles would apply to this compound, where the interplay of its functional groups would govern its solid-state architecture.

Future Research Trajectories and Scholarly Perspectives on 2 3 Chloro 5 Fluorophenyl Benzonitrile

Emerging Methodologies for Highly Regioselective and Stereoselective Synthesis

The synthesis of unsymmetrical biaryls such as 2-(3-Chloro-5-fluorophenyl)benzonitrile is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prominent methods. Future research is likely to focus on the development of more efficient, selective, and sustainable synthetic routes.

Regioselective Synthesis:

The primary challenge in synthesizing this compound lies in achieving high regioselectivity, ensuring the formation of the desired C-C bond between the two aromatic rings at the correct positions. Established methods like the Suzuki-Miyaura, Stille, and Negishi couplings are foundational. Future advancements will likely concentrate on:

Novel Catalysts and Ligands: The design of new palladium catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands will be crucial for improving reaction efficiency, lowering catalyst loading, and enhancing regioselectivity under milder conditions.

Directed C-H Activation: A more atom-economical approach involves the direct C-H activation of one of the aromatic rings, eliminating the need for pre-functionalization (e.g., halogenation or boronation). Research into transition-metal catalysts that can selectively activate a specific C-H bond on either the benzonitrile (B105546) or the 3-chloro-5-fluorophenyl ring will be a significant area of exploration.

Flow Chemistry: The use of microflow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity while minimizing side reactions.

Stereoselective Synthesis:

While this compound itself is achiral, the introduction of substituents could create atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Future research could explore the stereoselective synthesis of such derivatives through:

Asymmetric Cross-Coupling: The use of chiral ligands on the palladium catalyst could induce asymmetry during the C-C bond formation, leading to the preferential formation of one atropisomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the coupling partners could direct the stereochemical outcome of the reaction.

A hypothetical highly regioselective synthesis of this compound via a Suzuki-Miyaura coupling is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |

| 2-Bromobenzonitrile | (3-Chloro-5-fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

| 2-Benzonitrileboronic acid | 1-Bromo-3-chloro-5-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | This compound |

Advancements in Integrated Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and potential applications. Integrating advanced spectroscopic techniques with computational modeling offers a powerful approach for its detailed characterization.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would exhibit a complex pattern of multiplets in the aromatic region due to the coupling between protons on both rings. The specific chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitrile groups.

¹³C NMR: The spectrum would show distinct signals for each carbon atom, with the carbon of the nitrile group appearing at a characteristic downfield shift. The presence of fluorine would lead to C-F coupling, resulting in splitting of the signals for the carbons on the fluorinated ring.

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by a sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations of the aromatic rings, as well as C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl).

Computational Characterization:

Density Functional Theory (DFT) calculations are a powerful tool for predicting and interpreting the spectroscopic and electronic properties of molecules.

Geometry Optimization and Vibrational Analysis: DFT calculations can provide the optimized molecular geometry and predict the vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to confirm the structure.

NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic structure.

Electronic Properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and its potential as an electronic material component.

Potential for Utilization in Advanced Materials Development

The unique combination of a biaryl backbone, a polar nitrile group, and halogen substituents in this compound makes it an interesting building block for the development of advanced materials. While specific end-use applications are beyond the scope of this discussion, the fundamental structural features suggest potential in several areas of materials science.

The rigid biaryl structure can contribute to the thermal stability and mechanical strength of polymers. The nitrile group can participate in polymerization reactions and can also be a site for post-polymerization modification. The presence of chlorine and fluorine atoms can influence intermolecular interactions and packing in the solid state, which are crucial factors in determining the bulk properties of materials.

Future research in this area could focus on incorporating this molecule into various polymeric architectures, such as:

High-Performance Polymers: Its integration into polymer backbones could lead to materials with enhanced thermal and chemical resistance.

Polymers with Tunable Electronic Properties: The electronic nature of the molecule could be exploited in the design of organic semiconductors or dielectric materials.

Unexplored Chemical Transformations and Reaction Discovery

The reactivity of this compound offers a fertile ground for discovering new chemical transformations. The presence of multiple functional groups—nitrile, chloro, and fluoro—provides several handles for further chemical modification.

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles. Investigating these transformations under novel reaction conditions could lead to the synthesis of a diverse range of new compounds.

Nucleophilic Aromatic Substitution: The chloro and fluoro substituents on the phenyl ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. Exploring reactions with various nucleophiles could provide access to a wide array of substituted biaryl compounds that would be difficult to synthesize directly.

Cross-Coupling Reactions: The C-Cl bond can participate in further cross-coupling reactions, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.

Broader Impacts within Fundamental Organic Chemistry Research

The study of this compound and its derivatives can contribute to a deeper understanding of fundamental concepts in organic chemistry.

Structure-Reactivity Relationships: Systematic studies on the reactivity of this molecule and its analogues can provide valuable data for understanding how the interplay of different functional groups influences reaction outcomes.

Reaction Mechanisms: Detailed mechanistic investigations of the synthesis and transformations of this compound can provide insights into the mechanisms of important organic reactions, such as cross-coupling and nucleophilic aromatic substitution.

Physical Organic Chemistry: The molecule can serve as a model system for studying non-covalent interactions, such as halogen bonding and dipole-dipole interactions, and their influence on molecular conformation and solid-state packing.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 2-(3-Chloro-5-fluorophenyl)benzonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, halogenated precursors can react with nitrile-containing reagents under palladium catalysis. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using solvents like ethanol or acetonitrile. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm absence of regioisomers .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro and fluoro substituents induce distinct deshielding effects. For example, aromatic protons adjacent to fluorine show coupling constants (³J~5–8 Hz) and splitting patterns distinct from chlorine’s inductive effects .

- IR : The nitrile group exhibits a sharp stretch at ~2220–2240 cm⁻¹, while C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 550–800 cm⁻¹, respectively .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₁₃H₆ClF₂N). Isotopic patterns for Cl (3:1 ratio for M/M+2) and F (monoisotopic) aid identification .

Q. What crystallographic methods are suitable for resolving structural ambiguities in halogenated benzonitriles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and OLEX2 (for visualization) can determine bond angles, torsion angles, and intermolecular interactions. For example, SHELX’s robust refinement algorithms handle heavy atoms (Cl, F) and twinning issues common in aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation or nitrile hydrolysis.

- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) can improve yields in cross-couplings.

- In Situ Monitoring : LC-MS tracks intermediates; quenching at partial conversion prevents over-functionalization .

Q. What computational strategies predict the bioactivity of this compound in receptor-ligand interactions?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., mGluR5) using crystal structures (PDB: 5CNS).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Electron-withdrawing effects of Cl/F on nitrile’s electron density correlate with receptor affinity, as seen in analogs like HTL14242 .

Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : σₚ values (Cl: +0.23, F: +0.06) predict para-substituent effects on nitrile’s electrophilicity.

- DFT Calculations : B3LYP/6-31G* models show fluorine’s ortho-directing effects enhance regioselectivity in Suzuki couplings .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzonitriles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.